3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethyl group at position 4, methyl groups at positions 2 and 3, and a propanoic acid side chain. Its molecular formula is C₁₁H₁₁F₂N₃O₃, with a molecular weight of 271.22 g/mol (CAS: 1018165-34-8) .
Properties
IUPAC Name |
3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-6-10-7(11(13)14)5-8(18)17(4-3-9(19)20)12(10)15-16(6)2/h5,11H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQSOPLKWYSOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a complex arrangement that contributes to its biological properties. The difluoromethyl group is significant in modulating the compound's interaction with biological targets.
Pharmacological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a variety of pharmacological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : These compounds often demonstrate the ability to reduce inflammation through modulation of signaling pathways.
- Antimicrobial Properties : Certain pyrazolo[3,4-b]pyridines have been reported to possess antimicrobial activity against bacteria and fungi.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : The compound potentially inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Gene Expression : It may affect the expression of genes associated with cell cycle regulation and apoptosis.
- Receptor Interaction : The compound could interact with specific receptors involved in inflammatory responses or cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
-
Antitumor Studies :
- A study published in Molecules reported that pyrazolo[3,4-b]pyridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
- Another research highlighted a derivative that inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Anti-inflammatory Activity :
- Antimicrobial Effects :
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo[3,4-b]pyridines with modifications at positions 2, 3, 4, and the side chain. Below is a comparative analysis of its analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Fluorinated Groups : The trifluoromethyl analog (Table 1, row 2) exhibits stronger enzyme inhibition due to its electron-withdrawing nature but lower solubility than the difluoromethyl variant .
- Alkyl Chains : Propyl or isopropyl groups at position 2 (Table 1, rows 3–5) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Metabolic Stability :
- The difluoromethyl group in the target compound provides a balance between metabolic resistance and polarity, avoiding rapid hepatic clearance observed in trifluoromethyl derivatives .
Synthetic Scalability :
- Industrial-grade production (e.g., the isopropyl analog in Table 1, row 3) highlights the feasibility of scaling up pyrazolo[3,4-b]pyridine derivatives for pharmaceutical use .
Therapeutic Potential: Compounds with propanoic acid side chains (e.g., Table 1, rows 4–5) show promise in vasodilation and anti-inflammatory studies, likely due to carboxylate-mediated interactions with ion channels or enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
